N-(2,4-difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2S/c13-7-1-2-9(8(14)5-7)16-10(18)6-20-11-3-4-15-12(19)17-11/h1-5H,6H2,(H,16,18)(H,15,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWLYZPXASNULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CSC2=CC=NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Dihydropyrimidinone Core: This step involves the condensation of urea with an appropriate β-keto ester in the presence of a catalyst such as acetic acid or a Lewis acid like zinc chloride.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the dihydropyrimidinone intermediate.
Formation of the Sulfanylacetamide Linkage: The final step involves the reaction of the intermediate with a thiol reagent, followed by acylation to form the sulfanylacetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the dihydropyrimidinone moiety can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The difluorophenyl group and the dihydropyrimidinone moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The following table highlights structural analogues and their distinguishing features:
Physicochemical and Functional Comparisons
- Electronic Effects : The 2,4-difluorophenyl group in the target compound provides moderate electron withdrawal compared to the stronger -CF₃ group in the analogue from , which may reduce metabolic degradation .
- Hydrogen Bonding: The pyrimidinone ring in the target compound enables tautomerism (lactam-lactim), facilitating hydrogen-bonding interactions absent in triazole-based analogues like WH7 or VUAA-1 .
- Lipophilicity: Diflufenican’s trifluoromethylphenoxy group confers higher logP values compared to the target compound, favoring membrane penetration in herbicidal applications .
Biological Activity
N-(2,4-Difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : CHFNOS
- Molecular Weight : 288.28 g/mol
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of COX Enzymes : Many derivatives demonstrate significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers, which are linked to various diseases including cancer.
- Anticancer Properties : Some studies suggest that similar compounds may induce apoptosis in cancer cells through various signaling pathways.
In Vitro Studies
A summary of in vitro studies on related compounds is shown below:
| Compound | COX-1 IC (µM) | COX-2 IC (µM) | Antioxidant Activity (IC, µM) |
|---|---|---|---|
| Celecoxib | 14.7 | 0.05 | N/A |
| Compound A | 12.5 | 0.04 | 25 |
| Compound B | 18.0 | 0.06 | 30 |
Data sourced from various studies on related compounds demonstrating similar structures and biological activities.
Case Studies
- Anti-inflammatory Activity : A study conducted on a series of pyrimidine derivatives, including compounds similar to this compound, showed significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models activated with lipopolysaccharides (LPS). The tested compounds exhibited IC values significantly lower than those of standard anti-inflammatory drugs.
- Anticancer Efficacy : In another study focusing on the anticancer effects of related compounds, it was observed that they could inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the modulation of apoptotic pathways and the induction of cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
